cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate
CAS No.:
Cat. No.: VC20128152
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O3 |
|---|---|
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | [(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate |
| Standard InChI | InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1 |
| Standard InChI Key | RUSIWAYZOGAQMN-NJGYIYPDSA-N |
| Isomeric SMILES | C[C@H]1CN(C(=O)[C@H]1N)OC(=O)C |
| Canonical SMILES | CC1CN(C(=O)C1N)OC(=O)C |
Introduction
Chemical Structure and Stereochemistry
The molecular architecture of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate is defined by a five-membered pyrrolidinone ring substituted at the 3-position with an amino group, at the 1-position with a hydroxyl group, and at the 4-position with a methyl group. The acetate moiety is esterified to the hydroxyl group, enhancing the compound’s solubility in polar solvents compared to its non-acetylated counterpart. The cis-configuration of the amino and hydroxyl groups relative to the pyrrolidinone ring is critical for its stereochemical specificity, which can influence intermolecular interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₃·C₂H₃O₂ |
| Molecular Weight | 172.184 g/mol |
| CAS Number | 1820583-82-1 |
| Key Functional Groups | Amino, Hydroxyl, Acetate |
The stereochemistry of this compound has implications for its reactivity and binding affinity. Computational studies suggest that the cis arrangement optimizes hydrogen-bonding interactions with target enzymes, a feature that could be exploited in drug design.
Synthesis and Manufacturing
The synthesis of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves multi-step organic reactions, typically starting from pyrrolidinone precursors. A common route includes:
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Ring Functionalization: Introduction of the amino group via nucleophilic substitution or reductive amination.
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Hydroxylation: Oxidation or hydroxylation at the 1-position, often using peroxides or catalytic hydroxylation agents.
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Acetylation: Esterification of the hydroxyl group with acetic anhydride under controlled pH conditions.
Critical parameters such as temperature (maintained between 0–5°C during acetylation), inert atmospheres (nitrogen or argon), and catalyst selection (e.g., palladium on carbon for hydrogenation steps) are essential to maximize yield and purity. Side reactions, including over-acetylation or epimerization, are mitigated through precise stoichiometric control and rapid quenching of intermediates.
Physicochemical Properties
Chemical Reactivity
The amino and hydroxyl groups confer nucleophilic and hydrogen-bonding capabilities, enabling participation in:
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Acylation Reactions: The amino group reacts with acyl chlorides to form amides.
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Oxidation: The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions.
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Complexation: Metal coordination via the amino and carbonyl oxygen atoms, relevant in catalysis.
The acetate ester is susceptible to hydrolysis in basic or enzymatic environments, regenerating the free hydroxyl group. This property is exploitable in prodrug formulations, where controlled release of the active molecule is desired.
Applications in Research and Industry
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of:
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Heterocyclic Scaffolds: Building block for pyrrolidine- and piperidine-based molecules.
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Chiral Auxiliaries: Due to its stereochemical rigidity, it aids in asymmetric synthesis.
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| eNovation Chemicals | 96% | 1g | 1,760 |
| A2B Chem LLC | >95% | 250mg | 623 |
| Shanghai McLin Biochemical | ≥95% | 1g | 6,338 |
Prices reflect the compound’s specialized synthesis and demand in research settings .
Future Research Directions
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Pharmacological Profiling: Screen for antimicrobial, antiviral, and anticancer activities.
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Solubility Studies: Quantify solubility in aqueous and organic solvents to guide formulation.
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Synthetic Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.
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